Biphenylene, 2,3,6,7-tetrabromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenylene, 2,3,6,7-tetrabromo- is a brominated derivative of biphenylene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of four bromine atoms attached to the biphenylene core at positions 2, 3, 6, and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenylene, 2,3,6,7-tetrabromo- typically involves the bromination of biphenylene. One efficient method is photobromination, where biphenylene is exposed to bromine in the presence of ultraviolet light. This reaction is carried out in a solvent such as carbon tetrachloride (CCl4) at a low temperature (around 10°C). The reaction yields a mixture of hexabromides, which can be further processed to obtain the desired tetrabrominated product .
Industrial Production Methods
Industrial production of biphenylene, 2,3,6,7-tetrabromo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of photochemical reactors and efficient separation techniques, such as crystallization and column chromatography, are essential for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
Biphenylene, 2,3,6,7-tetrabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex polycyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenylene derivatives, while reduction and oxidation can lead to partially or fully de-brominated or oxidized products .
Scientific Research Applications
Biphenylene, 2,3,6,7-tetrabromo- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other brominated polycyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties
Mechanism of Action
The mechanism of action of biphenylene, 2,3,6,7-tetrabromo- involves its interaction with various molecular targets. For instance, it can inhibit the synthesis of plastoquinone, a key molecule in the photosynthetic electron transport chain, by interfering with specific enzymes involved in its biosynthesis. This inhibition can lead to the disruption of photosynthesis in algae and other photosynthetic organisms . Additionally, its brominated structure allows it to interact with biological membranes and proteins, potentially leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Biphenylene: The parent compound without bromine atoms.
2,3,5,6-Tetrabromobiphenylene: Another brominated derivative with bromine atoms at different positions.
Tetraphenylene: A related polycyclic aromatic compound with a different ring structure.
Uniqueness
Biphenylene, 2,3,6,7-tetrabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This compound exhibits unique reactivity and stability compared to other brominated biphenylene derivatives, making it valuable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
62754-84-1 |
---|---|
Molecular Formula |
C12H4Br4 |
Molecular Weight |
467.78 g/mol |
IUPAC Name |
2,3,6,7-tetrabromobiphenylene |
InChI |
InChI=1S/C12H4Br4/c13-9-1-5-6(2-10(9)14)8-4-12(16)11(15)3-7(5)8/h1-4H |
InChI Key |
YAPJYXGESQXVQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)C3=CC(=C(C=C23)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.